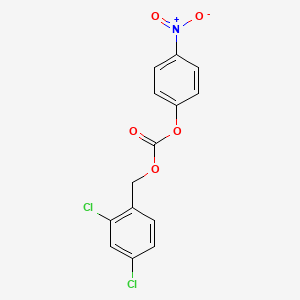
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate is an organic compound that features both dichlorophenyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of 2,4-dichlorobenzyl alcohol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrophenyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water and a base to yield 2,4-dichlorobenzyl alcohol and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2,4-Dichlorophenyl)methyl 4-aminophenyl carbonate.
Hydrolysis: 2,4-Dichlorobenzyl alcohol and 4-nitrophenol.
Aplicaciones Científicas De Investigación
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of enzymes that are crucial for cellular processes, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl Carbonate: Similar in structure but lacks the dichlorophenyl group.
2,4-Dichlorophenyl Carbonate: Similar but lacks the nitrophenyl group.
4-Nitrophenyl Chloroformate: Used as a reagent in the synthesis of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate.
Uniqueness
This compound is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical reactions and applications.
Propiedades
Número CAS |
63430-65-9 |
|---|---|
Fórmula molecular |
C14H9Cl2NO5 |
Peso molecular |
342.1 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H9Cl2NO5/c15-10-2-1-9(13(16)7-10)8-21-14(18)22-12-5-3-11(4-6-12)17(19)20/h1-7H,8H2 |
Clave InChI |
CQBAYSKHNRRYHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
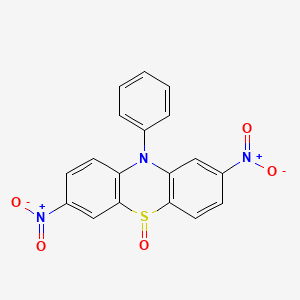
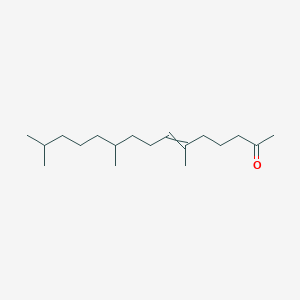
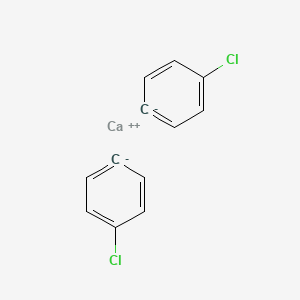
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
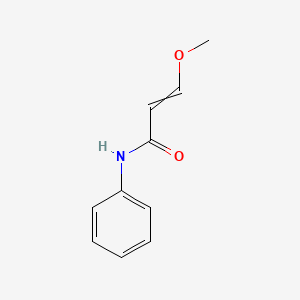





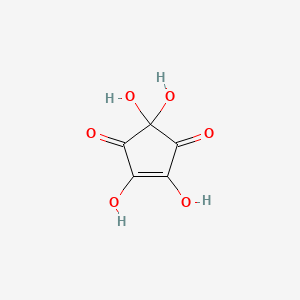

![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
